ethyl 5-(hydrazinocarbonyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(hydrazinocarbonyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate, commonly known as EHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EHP is a pyridinecarboxylate derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The mechanism of action of EHP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. EHP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that EHP has a low toxicity profile and does not cause significant adverse effects in animal models. EHP has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects in animal models of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EHP in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing adverse effects. However, one limitation of using EHP is its relatively high cost compared to other compounds used in medical research.
Zukünftige Richtungen
There are several potential future directions for research involving EHP. One area of interest is the development of EHP-based chemotherapy for cancer treatment. Another potential direction is the use of EHP in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease. Additionally, EHP could be studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
EHP can be synthesized using various methods, including the reaction of 2-methyl-3-oxo-6-ethoxycarbonyl-1,6-dihydropyridine with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of ethyl 2-methyl-3-oxo-6-(trifluoromethyl)-1,6-dihydropyridine-4-carboxylate with hydrazine hydrate in the presence of acetic acid. These methods have been optimized to produce high yields of EHP with high purity.
Wissenschaftliche Forschungsanwendungen
EHP has been studied extensively for its potential applications in medical research, particularly in the field of cancer treatment. It has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. EHP has also been studied for its potential anti-inflammatory and anti-oxidant effects, which could have implications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
ethyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-3-17-10(16)6-4-7(9(15)13-11)8(14)12-5(6)2/h4H,3,11H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMYEDFKXIFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.